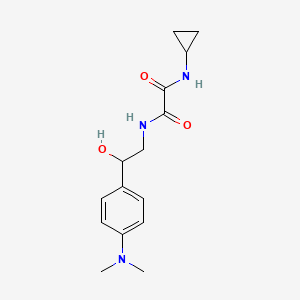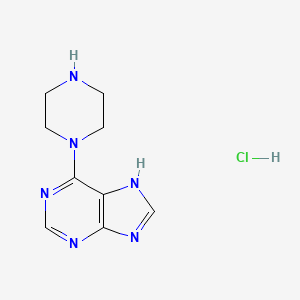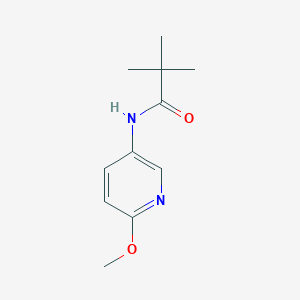![molecular formula C23H20FN3O2S2 B2599848 N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-31-7](/img/structure/B2599848.png)
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
One notable application is in the development of potent dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them attractive targets for anticancer and antimicrobial agents. The study by Gangjee et al. (2008) highlights the synthesis of classical and nonclassical antifolates based on the thieno[2,3-d]pyrimidine scaffold, showing exceptional inhibitory activities against human TS and DHFR. This suggests the compound's potential utility in crafting treatments for diseases characterized by rapid cell division, such as cancer and infections caused by rapidly multiplying pathogens (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Insights and Drug Design
Research on the crystal structures of related compounds provides valuable insights into the design of new drugs with improved efficacy and reduced toxicity. The work by Subasri et al. (2016) on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its analogs reveals the molecular conformations that facilitate binding to target enzymes. Such structural information is crucial for the rational design of drugs with enhanced specificity and potency, paving the way for the development of novel therapeutic agents with optimized pharmacological profiles (Subasri et al., 2016).
Quantum Chemical Insight and Molecular Docking
Another application involves quantum chemical insights and molecular docking studies, as demonstrated by Mary et al. (2020). Their research on a novel antiviral active molecule provides a comprehensive understanding of the molecule's structure, electronic properties, and interactions with biological targets, such as SARS-CoV-2 protein. This level of analysis is instrumental in identifying and optimizing drug candidates for combating viral infections, including COVID-19, by predicting their binding affinities and modes of action at the molecular level (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-18-10-16(24)9-6-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOZEGXXRFMNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)
![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2599778.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)
![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)
